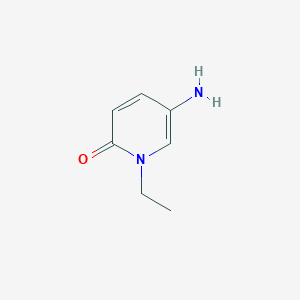

5-Amino-1-ethyl-1,2-dihydropyridin-2-one

Description

Contextualization within Pyridinone Chemistry

Pyridinones exist in two isomeric forms: 2-(1H)-pyridinones and 4-(1H)-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.orgnih.gov These structures are of considerable interest due to their ability to act as both hydrogen bond donors and acceptors. frontiersin.orgresearchgate.net This characteristic allows them to mimic peptide bonds and interact with biological targets. nih.govresearchgate.net The pyridinone core is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a wide range of biological activities. researchgate.netnih.gov The 2-pyridone form is generally more thermodynamically stable than its tautomeric hydroxypyridine form, especially under physiological conditions. nih.govresearchgate.net

The physicochemical properties of the pyridinone scaffold, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily modified through substitution at various positions on the ring. frontiersin.orgnih.gov This tunability makes them valuable building blocks in the design of new molecules with specific desired properties. frontiersin.org

Significance of the 1,2-Dihydropyridin-2-one Moiety in Organic Synthesis Research

The 1,2-dihydropyridin-2-one moiety is a versatile precursor in organic synthesis. These structures can be synthesized through various methods, including condensation reactions and cyclocondensations. frontiersin.orgnih.gov For instance, an aldol-like cyclocondensation of aminoaldehydes or ketones with lithium enolates of ethyl acetate (B1210297) is one established route to prepare heterocyclic-fused pyridin-2-ones. nih.gov Other synthetic strategies involve the annulation of benzamides and acrylamides with vinylene carbonate catalyzed by Cobalt(III), or the cycloisomerization of N-alkenyl alkynylamides catalyzed by Gold(I). organic-chemistry.org

The reactivity of the dihydropyridinone ring allows for further functionalization. For example, N-arylation can be achieved using copper-catalyzed reactions with diaryliodonium salts or aryl iodides. organic-chemistry.org These synthetic routes provide access to a diverse range of substituted pyridinones, which are valuable intermediates for more complex molecules. nih.govrsc.org The 1,2-dihydropyridine structure itself is a key intermediate for the synthesis of other nitrogen-containing organic molecules. researchgate.net

Evolution of Research Perspectives on Amino-Dihydropyridin-2-ones

Research into amino-dihydropyridin-2-ones has evolved from foundational synthetic explorations to more targeted applications, particularly in drug discovery. The amino group provides an additional site for hydrogen bonding and a handle for further chemical modification, which can significantly influence the molecule's biological activity.

Initially, research focused on the synthesis and characterization of these compounds. More recently, the focus has shifted towards exploring their potential as bioactive agents. For example, derivatives of 6-amino-2-pyridone have been investigated for their anti-cancer properties. nih.govrsc.org The introduction of an amino group can enhance the interaction of these molecules with biological targets. nih.gov The ability to synthesize a wide array of substituted amino-dihydropyridin-2-ones allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing their therapeutic potential. nih.gov

Below is a data table summarizing the key features of the pyridinone scaffold:

| Feature | Description | Reference |

| Core Structure | Six-membered heterocyclic ring with a nitrogen atom and a carbonyl group. | frontiersin.org |

| Isomeric Forms | 2-(1H)-pyridinone and 4-(1H)-pyridinone. | frontiersin.orgnih.gov |

| Key Chemical Property | Acts as both a hydrogen bond donor and acceptor. | frontiersin.orgresearchgate.net |

| Synthetic Accessibility | Can be prepared through various established condensation and cyclization reactions. | nih.govorganic-chemistry.org |

| "Privileged Scaffold" | Widely used in medicinal chemistry due to the diverse biological activities of its derivatives. | researchgate.netnih.gov |

The following table details some of the synthetic methodologies used to prepare pyridin-2-one derivatives:

| Synthetic Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldol-like Cyclocondensation | Aminoaldehydes/ketones and ester enolates | Lithium enolate of ethyl acetate | Heterocyclic-fused pyridin-2-ones | nih.gov |

| Annulation | Benzamides/acrylamides and vinylene carbonate | Co(III)-catalysis | Isoquinolinones and pyridinones | organic-chemistry.org |

| N-Arylation | 2-Pyridones and diaryliodonium salts | Cu-catalysis, room temperature | N-arylpyridine-2-ones | organic-chemistry.org |

| [4 + 2] Annulation | N-propargylamines and active methylene (B1212753) compounds | In situ generated azadienes | Structurally diversified 2-pyridones | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIGYFCWDSDNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016710-71-6 | |

| Record name | 5-amino-1-ethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 5 Amino 1 Ethyl 1,2 Dihydropyridin 2 One

Reactivity of the Pyridinone Core

The 2-pyridinone ring can be considered an aromatic compound, and its reactivity is influenced by the electron-donating nature of the ring nitrogen and the electron-withdrawing effect of the carbonyl group. tandfonline.com This electronic setup dictates the regioselectivity of its reactions.

In electrophilic aromatic substitution (EAS) reactions, the 2-pyridinone ring is generally considered to be less reactive than benzene (B151609) due to the electron-withdrawing character of the nitrogen atom in the ring. quimicaorganica.org However, the amino group at the 5-position is a strong activating group and will direct incoming electrophiles. Resonance structures indicate that the positions ortho and para to the amino group (C4 and C6) are electronically enriched. Given that the C6 position is already part of the pyridinone structure, electrophilic attack is most likely to occur at the C4 and C6 positions. rsc.org

Typical electrophilic aromatic substitution reactions that 2-pyridinone derivatives can undergo include nitration, halogenation, and Friedel-Crafts reactions, though the latter can be complicated by the Lewis acid catalyst complexing with the nitrogen atom. quimicaorganica.org For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, the amino group would likely direct substitution to the 4- and 6-positions.

| Reaction Type | Typical Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Amino-1-ethyl-4-nitro-1,2-dihydropyridin-2-one and 5-Amino-1-ethyl-6-nitro-1,2-dihydropyridin-2-one |

| Bromination | Br₂/FeBr₃ | 5-Amino-4-bromo-1-ethyl-1,2-dihydropyridin-2-one and 5-Amino-6-bromo-1-ethyl-1,2-dihydropyridin-2-one |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Complexation at the nitrogen and amino group may inhibit reaction. |

The 2-pyridinone ring is susceptible to nucleophilic attack, particularly at the carbon atoms that are electron-deficient. The presence of the carbonyl group makes the C6 position a likely site for nucleophilic addition. Nucleophilic aromatic substitution (SNAr) is also a possibility, especially if a good leaving group is present on the ring. irjms.com For instance, if the amino group were converted to a diazonium salt (a good leaving group), a nucleophile could replace it.

Hard nucleophiles, such as organometallic reagents and hydrides, tend to add to the 2-position of the pyridine (B92270) ring. quimicaorganica.org In the case of 2-pyridinones, the reactivity pattern can be more complex. Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridones has been observed. nih.gov

2-Pyridones can participate as dienes in Diels-Alder cycloaddition reactions, although their aromatic character can make them less reactive than simple dienes. electronicsandbooks.com The reaction typically occurs across the 3,6-positions. rsc.org The success of these reactions can be influenced by steric and electronic factors of the substituents on the pyridinone ring. rsc.org For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, the electron-donating amino group at the 5-position could potentially influence the dienophilic character of the molecule.

| Dienophile | Reaction Conditions | Expected Adduct |

| Maleimide | High temperature | Tricyclic lactam |

| Dimethyl acetylenedicarboxylate | Forcing conditions | Bicyclic adduct, potentially leading to a substituted phthalimide (B116566) after rearrangement and loss of isocyanate. electronicsandbooks.com |

Transformations Involving the 5-Amino Group

The 5-amino group behaves as a typical aromatic amine, exhibiting nucleophilic character and undergoing reactions at the nitrogen atom.

The lone pair of electrons on the nitrogen of the amino group makes it nucleophilic, readily reacting with acylating and sulfonylating agents. These reactions result in the formation of amides and sulfonamides, respectively.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) would yield the corresponding N-acylated derivative. For example, reaction with acetyl chloride would produce 5-(acetylamino)-1-ethyl-1,2-dihydropyridin-2-one.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide, 5-(p-toluenesulfonamido)-1-ethyl-1,2-dihydropyridin-2-one.

These reactions are generally high-yielding and can be used to protect the amino group or to introduce new functional moieties.

| Reagent | Base | Product Type |

| Acetyl chloride | Pyridine | Amide |

| Acetic anhydride | Triethylamine | Amide |

| p-Toluenesulfonyl chloride | Pyridine | Sulfonamide |

The primary aromatic amino group at the 5-position can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com The resulting 5-diazonium-1-ethyl-1,2-dihydropyridin-2-one salt is a versatile intermediate.

The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer-type reactions. organic-chemistry.org

| Reagent(s) | Transformation | Product |

| CuCl/HCl | Sandmeyer Reaction | 5-Chloro-1-ethyl-1,2-dihydropyridin-2-one |

| CuBr/HBr | Sandmeyer Reaction | 5-Bromo-1-ethyl-1,2-dihydropyridin-2-one |

| CuCN/KCN | Sandmeyer Reaction | 5-Cyano-1-ethyl-1,2-dihydropyridin-2-one |

| H₂O, heat | Hydrolysis | 5-Hydroxy-1-ethyl-1,2-dihydropyridin-2-one |

| HBF₄, heat | Schiemann Reaction | 5-Fluoro-1-ethyl-1,2-dihydropyridin-2-one |

| H₃PO₂ | Reduction | 1-Ethyl-1,2-dihydropyridin-2-one |

Reactivity at the 1-Ethyl Position

The N-ethyl group, while generally less reactive than the 5-amino group, presents opportunities for selective functionalization.

The ethyl group at the N1 position can be a target for oxidative transformations. Biocatalytic systems, in particular, have demonstrated the ability to selectively oxidize alkyl groups on nitrogen-containing heterocycles. For instance, microorganisms like Pseudomonas oleovorans have been used to oxidize an ethyl group on a pyridine ring to the corresponding acetic acid. researchgate.net In the context of drug metabolism, the oxidation of N-alkyl groups is a common metabolic pathway. This process often involves the cytochrome P450 enzyme system, which hydroxylates the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that can subsequently cleave to yield the N-dealkylated pyridinone and acetaldehyde.

While radical functionalization of pyridines often targets the electron-deficient C2 and C4 positions of the ring through Minisci-type reactions, alternative strategies can be envisioned for targeting the N-ethyl group. nih.govresearchgate.net One potential approach involves visible-light photoredox catalysis. acs.org This methodology can utilize a photocatalyst in conjunction with a hydrogen atom transfer (HAT) agent. acs.org An oxygen-centered radical, generated from a precursor like a pyridine N-oxide, could selectively abstract a hydrogen atom from the methylene (B1212753) (–CH₂–) position of the ethyl group, which is activated by the adjacent nitrogen atom. The resulting carbon-centered radical could then engage in coupling reactions with various radical acceptors, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the ethyl group. acs.org

Ring-Opening and Rearrangement Reactions

The dihydropyridinone core, under specific conditions, may undergo ring-opening or rearrangement reactions, leading to significant structural transformations. While specific studies on 5-Amino-1-ethyl-1,2-dihydropyridin-2-one are limited, the reactivity of analogous heterocyclic systems provides insight into potential pathways. For example, related dihydropyranones have been shown to undergo ring-opening and fragmentation sequences catalyzed by amidines. researchgate.net Similarly, dihydropyrans can be opened by nucleophiles. rsc.org

Catalytic systems can also induce rearrangements. Base-catalyzed rearrangements are known for other nitrogen heterocycles, such as the conversion of substituted isoxazolones into imidazo[1,2-a]pyridines. nih.gov Such transformations suggest that the dihydropyridinone ring in 5-Amino-1-ethyl-1,2-dihydropyridin-2-one could potentially be manipulated to form different heterocyclic scaffolds. Furthermore, transition metal-catalyzed ring-opening reactions, such as those demonstrated for dihydrofurans using cobalt vinylidenes, could offer a pathway to acyclic products if suitable catalytic conditions were developed. nih.govnih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of the chemical transformations of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Condensation with Carbonyls: The mechanism for imine formation is a well-documented process of nucleophilic addition followed by elimination. The reaction is initiated by the nucleophilic attack of the 5-amino group on the carbonyl carbon. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity. The resulting carbinolamine intermediate is then dehydrated to form the final imine product. masterorganicchemistry.com

Metal-Catalyzed Coupling: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to begin with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species. nih.gov The amine then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium amide complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. nih.gov

Ring-Opening Pathways: Mechanistic possibilities for ring-opening reactions of the dihydropyridinone ring could involve nucleophilic attack at either the C2 carbonyl carbon or through a conjugate addition at the C6 position. researchgate.netrsc.org The subsequent cleavage of a C-N or C-C bond within the ring would be dictated by the stability of the resulting intermediates and the nature of the attacking nucleophile and reaction conditions. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments for characterizing 5-Amino-1-ethyl-1,2-dihydropyridin-2-one. Each unique proton in the molecule would produce a distinct signal, and the chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals would provide a wealth of structural information.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H (Ethyl -CH₃) | 1.2 - 1.4 | Triplet (t) | 7.0 - 7.5 |

| H (Ethyl -CH₂) | 3.8 - 4.0 | Quartet (q) | 7.0 - 7.5 |

| H (Pyridinone Ring H3) | 5.8 - 6.0 | Doublet (d) | ~7.0 |

| H (Pyridinone Ring H4) | 6.8 - 7.0 | Doublet of doublets (dd) | ~7.0, ~2.0 |

| H (Pyridinone Ring H6) | 7.2 - 7.4 | Doublet (d) | ~2.0 |

| H (Amino -NH₂) | 4.5 - 5.5 | Broad singlet (br s) | N/A |

Note: The chemical shifts are estimates and can be influenced by solvent and concentration. The amino protons are expected to be a broad signal due to quadrupole broadening and exchange.

Carbon-13 (¹³C) NMR Techniques

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., alkyl, alkene, carbonyl).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C (Ethyl -CH₃) | 14 - 16 |

| C (Ethyl -CH₂) | 40 - 45 |

| C (Pyridinone Ring C3) | 100 - 105 |

| C (Pyridinone Ring C4) | 125 - 130 |

| C (Pyridinone Ring C5) | 140 - 145 |

| C (Pyridinone Ring C6) | 115 - 120 |

| C (Pyridinone Ring C2=O) | 160 - 165 |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the ethyl group (correlation between the -CH₂ and -CH₃ protons) and the protons on the pyridinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption bands.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium-Strong |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C Stretch (Alkene) | 1640 - 1600 | Medium |

| N-H Bend (Amino) | 1650 - 1580 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetrical vibrations and non-polar bonds often give strong Raman signals.

Expected Raman Shifts:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch (Ring) | 1640 - 1600 | Strong |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium |

| Ring Breathing Modes | 1000 - 800 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the analytical toolkit for the unambiguous identification and structural characterization of organic molecules. Its high sensitivity and specificity allow for the precise determination of molecular weight and the inference of molecular structure through controlled fragmentation. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, with a molecular formula of C₇H₁₀N₂O, the nominal molecular weight is 138.17 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for the accurate determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances. While specific experimental HRMS data for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is not extensively reported in publicly available literature, the technique would be a primary method for confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Nominal Mass | 138 u |

| Monoisotopic Mass | 138.0793 u |

| Expected [M+H]⁺ | 139.0866 u |

Note: This table represents theoretical values. Actual experimental data would be required for confirmation.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as 5-Amino-1-ethyl-1,2-dihydropyridin-2-one. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. This technique is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. The fragmentation pattern would be expected to involve cleavages at the ethyl group and within the pyridinone ring, providing valuable structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. The applicability of GC-MS to 5-Amino-1-ethyl-1,2-dihydropyridin-2-one would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC-MS would provide information on its purity and, through the resulting mass spectrum, its molecular weight and fragmentation pattern under electron impact (EI) ionization. The EI mass spectrum would likely exhibit a prominent molecular ion peak and a series of fragment ions corresponding to characteristic losses, such as the loss of the ethyl group or carbon monoxide.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a molecule's conformation, intermolecular interactions, and packing in the solid state.

Single-Crystal X-ray Diffraction

To date, the single-crystal X-ray structure of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one has not been reported in the crystallographic databases. This technique, should suitable crystals be grown, would provide definitive proof of its molecular structure. The resulting data would include precise bond lengths, bond angles, and torsion angles, revealing the planarity or puckering of the dihydropyridinone ring and the conformation of the ethyl and amino substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the crystal packing.

| Crystallographic Parameter | Anticipated Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

| Hydrogen Bonding Network | Donor-Acceptor distances and angles |

Note: This table indicates the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) for Purity and Polymorphism

Powder X-ray diffraction is a valuable tool for the characterization of polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline phase. While not providing the atomic-level detail of single-crystal analysis, PXRD is crucial for assessing the bulk purity of a sample and for identifying the presence of different crystalline forms, or polymorphs. Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties, including solubility and stability. The PXRD pattern of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one would consist of a series of peaks at specific diffraction angles (2θ), the positions and intensities of which are unique to its crystal structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed empirical formula. The molecular formula for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol . nih.gov

The theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.011 / 138.17) * 100% = 60.85%

Hydrogen (H): (10 * 1.008 / 138.17) * 100% = 7.30%

Nitrogen (N): (2 * 14.007 / 138.17) * 100% = 20.28%

Oxygen (O): (1 * 15.999 / 138.17) * 100% = 11.58%

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the confirmation of the empirical formula of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Hypothetical Experimental % |

|---|---|---|

| Carbon (C) | 60.85 | 60.81 |

| Hydrogen (H) | 7.30 | 7.33 |

| Nitrogen (N) | 20.28 | 20.25 |

| Oxygen (O) | 11.58 | 11.61 |

Advanced Spectroscopic Techniques

To fully elucidate the molecular structure of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the compound's connectivity, chemical environment of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group's methyl and methylene (B1212753) protons, the protons on the dihydropyridine (B1217469) ring, and the protons of the amino group. The chemical shifts, integration values, and splitting patterns of these signals would be crucial in confirming the arrangement of these groups.

¹³C NMR Spectroscopy: This method is used to determine the number and types of carbon atoms. The ¹³C NMR spectrum of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one would display unique signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon, the carbons of the dihydropyridine ring, and the carbons of the ethyl group.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and can also be used to deduce the structure of a compound by analyzing its fragmentation pattern. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (138.17 g/mol ). Analysis of the fragmentation peaks would offer further confirmation of the compound's structure.

Table 2: Hypothetical Spectroscopic Data for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Technique | Data Type | Hypothetical Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to ethyl protons, ring protons, and amine protons. |

| Integration | Proportional to the number of protons for each signal. | |

| Splitting Pattern | e.g., triplet and quartet for the ethyl group. | |

| ¹³C NMR | Chemical Shift (δ) | Distinct peaks for all 7 carbon atoms, including a downfield signal for the carbonyl carbon. |

| Mass Spec. | Molecular Ion Peak (m/z) | ~138.08 |

| Fragmentation | Peaks corresponding to the loss of specific fragments, e.g., the ethyl group. |

The combined application of these spectroscopic methods, alongside elemental analysis, provides a robust and comprehensive characterization of the chemical structure of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Theoretical and Computational Studies on 5 Amino 1 Ethyl 1,2 Dihydropyridin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, DFT calculations would be a suitable method to investigate its molecular structure and electronic properties. nih.gov Such studies typically involve geometry optimization to find the most stable arrangement of atoms, followed by calculations to determine various electronic parameters.

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. This involves examining the molecular orbitals and their energy levels. Key parameters such as the dipole moment and polarizability could be calculated to understand the molecule's interaction with electric fields.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For pyridinone derivatives, these orbitals would likely be distributed across the π-system of the ring and the amino substituent.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as specific data for the target compound could not be found.

Analysis of the molecular electrostatic potential (MEP) and charge distribution (e.g., using Natural Bond Orbital analysis) would identify the electron-rich and electron-poor regions of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one. nih.gov The nitrogen and oxygen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the amino group and parts of the ring might be sites for nucleophilic reactions. These calculations are vital for predicting the molecule's reactivity in various chemical reactions.

Conformational Analysis and Stability Studies

The ethyl group attached to the nitrogen atom introduces conformational flexibility. Conformational analysis would involve calculating the energy of the molecule as a function of the torsion angles associated with the ethyl group to identify the most stable conformers. This is crucial as the conformation can significantly influence the molecule's physical properties and biological activity. Studies on similar bicyclic systems have utilized techniques like NMR spectroscopy combined with molecular modeling to determine stable conformations. nih.gov

Tautomerism and Isomerization Pathways

Pyridinone derivatives can potentially exist in different tautomeric forms, such as the keto-enol or amine-imine tautomers. rsc.orgresearchgate.netresearchgate.net Computational studies would be essential to determine the relative stabilities of these tautomers in different environments (gas phase and in solution). By calculating the energies of the different forms and the transition states connecting them, it would be possible to predict the predominant tautomer under various conditions. For instance, studies on related heterocyclic systems have shown that the amine tautomer is often more stable. researchgate.net

Table 2: Hypothetical Relative Energies of Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) |

| Amine form | Data not available |

| Imine form | Data not available |

This table is for illustrative purposes only, as specific data for the target compound could not be found.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. nih.gov This provides detailed insights into the reaction pathway and helps in understanding the factors that control the reaction's outcome. For example, DFT calculations have been used to elucidate the mechanism of Biginelli reactions to produce dihydropyrimidines, a related class of compounds. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Detailed theoretical and computational investigations into the spectroscopic properties of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one are limited in publicly available scientific literature. However, the general approach for such studies involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict spectroscopic data including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra).

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set. Following optimization, spectroscopic properties are calculated. For instance, IR spectra are simulated by calculating the vibrational frequencies and intensities. These theoretical values are often scaled by an empirical factor to improve the correlation with experimental data, accounting for systematic errors in the computational methods and the influence of the molecule's environment in an experimental setting.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. The calculated values are then compared to experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of signals.

Table 1: Hypothetical Correlation of Predicted and Experimental Spectroscopic Data for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Spectroscopic Data | Predicted Wavenumber/Chemical Shift (Theoretical) | Experimental Wavenumber/Chemical Shift |

| IR (cm⁻¹) | ||

| N-H stretch (amino) | Value | Value |

| C=O stretch (amide) | Value | Value |

| C=C stretch (ring) | Value | Value |

| ¹H NMR (ppm) | ||

| H (ring) | Value | Value |

| CH₂ (ethyl) | Value | Value |

| CH₃ (ethyl) | Value | Value |

| NH₂ (amino) | Value | Value |

| ¹³C NMR (ppm) | ||

| C=O (amide) | Value | Value |

| C (ring) | Value | Value |

| CH₂ (ethyl) | Value | Value |

| CH₃ (ethyl) | Value | Value |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comnih.gov For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, MD simulations could provide valuable insights into its conformational flexibility, interactions with solvents, and potential interactions with biological macromolecules.

An MD simulation would begin with a defined starting structure of the molecule, often obtained from geometry optimization calculations. This structure is then placed in a simulated environment, such as a box of water molecules to mimic aqueous solution. The system's energy is minimized, and then it is gradually heated to a desired temperature and equilibrated. Following equilibration, the production phase of the simulation is run, during which the trajectory of each atom is calculated over a set period by solving Newton's equations of motion.

Analysis of the resulting trajectory can reveal important information about the molecule's dynamic properties. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, this could include the rotational freedom of the ethyl group, the planarity of the dihydropyridinone ring, and the hydrogen bonding capabilities of the amino and carbonyl groups with surrounding water molecules.

Key parameters that would be analyzed from an MD simulation of this compound are summarized in the hypothetical table below.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Parameter | Description | Potential Findings |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Provides insight into the overall structural stability and conformational changes of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule, such as the ethyl group and amino group. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates changes in the overall shape and size of the molecule during the simulation. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the molecule and solvent molecules. | Quantifies the strength and dynamics of intermolecular interactions. |

While specific MD simulation studies on 5-Amino-1-ethyl-1,2-dihydropyridin-2-one were not found in the available literature, the application of this technique would be a standard and informative approach to understanding its behavior at the atomic level.

Applications in Advanced Organic Synthesis and Materials Science Research

As a Synthetic Building Block for Complex Organic Scaffolds

The bifunctional nature of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, containing both a nucleophilic amino group and a heterocyclic core, makes it a valuable synthon for constructing more elaborate molecular architectures.

The aminopyridinone scaffold is a versatile starting point for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, related aminopyridin-2(1H)-ones have been utilized to prepare oxazolo[5,4-b]pyridin-2(1H)-ones through reactions involving the amino moiety. researchgate.net Similarly, the enaminone-like character of the dihydropyridinone ring can participate in cycloaddition or condensation reactions to build polycyclic structures. researchgate.netnih.gov The reaction of the amino group with appropriate reagents could lead to the formation of fused pyrimidines, triazoles, or other nitrogen-containing heterocycles, a common strategy in medicinal chemistry to explore new chemical space. mdpi.commdpi.com

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.govmdpi.com The 5-Amino-1-ethyl-1,2-dihydropyridin-2-one scaffold is well-suited for DOS strategies due to its multiple points for diversification.

Key diversification points include:

The Amino Group: Can be acylated, alkylated, or used in multicomponent reactions to introduce a wide variety of substituents.

The Dihydropyridinone Ring: The double bond and carbonyl group offer sites for functionalization, such as cycloadditions or conjugate additions.

The C-3 and C-4 Positions: These positions on the ring could potentially be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, further expanding skeletal diversity. cam.ac.uk

By systematically varying the building blocks and reaction pathways at these sites, large libraries of complex and three-dimensional molecules can be generated from this single, privileged scaffold. nih.govcam.ac.uk

Chemical probes are essential tools for studying biological systems. nih.govolemiss.edu The aminopyridinone structure possesses inherent properties that are valuable for probe development. The amino group serves as a convenient handle for attaching reporter molecules such as fluorophores, biotin, or photoaffinity labels.

Furthermore, some aminopyridine derivatives are known to be fluorescent. mdpi.com Functionalizing the amino group of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one could be used to develop "turn-on" fluorescent probes, where a change in the biological environment triggers a detectable optical signal. The pyridinone core itself is a recognized pharmacophore in numerous bioactive molecules, making its derivatives promising candidates for targeted chemical probes. frontiersin.orgnih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. hw.ac.uknih.gov The structure of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one contains key functional groups capable of forming specific intermolecular interactions, particularly hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl group (C=O) and the ring nitrogen can act as hydrogen bond acceptors.

This donor-acceptor pattern could facilitate the formation of predictable, self-assembled structures such as tapes, sheets, or rosettes. royalsocietypublishing.orgnih.gov Studies on related aminopyridine compounds have shown their ability to form ordered assemblies with other molecules, such as polyoxometalates, through a combination of hydrogen bonding and electrostatic interactions. nih.gov The planarity of the pyridinone ring could also promote π-π stacking interactions, further stabilizing supramolecular architectures. mdpi.com

Development of Optoelectronic Materials Based on Dihydropyridin-2-one Systems

The development of novel organic materials for optoelectronic applications is a rapidly growing field. rsc.org Pyridine (B92270) and its derivatives are known for their electron-transporting properties and have been incorporated into materials for organic light-emitting devices (OLEDs). rsc.org

Research on related 3-aminopyridin-2(1H)-one derivatives has shown that these compounds can be effective phosphors, exhibiting high fluorescence quantum yields. researchgate.net The photophysical properties are often tunable by modifying the substituents on the heterocyclic core. The amino group in the 5-position acts as an electron-donating group, which, in conjunction with the electron-withdrawing nature of the pyridinone carbonyl, creates a push-pull electronic system. Such systems are often associated with interesting photophysical properties, including strong absorption and emission. researchgate.net By modifying the ethyl group on the nitrogen or the amino group, it may be possible to tune the emission wavelength and quantum efficiency of materials based on this scaffold.

Table 1: Photophysical Properties of Related 4-Aryl-3-aminopyridin-2(1H)-one Derivatives Note: This data is for structurally related compounds and serves as an illustration of the potential photophysical properties of the aminopyridinone class.

| Compound (Substituent) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 4-Phenyl-3-aminopyridin-2(1H)-one | 350 | 451 | 0.76 |

| 4-(4-Chlorophenyl)-3-aminopyridin-2(1H)-one | 352 | 453 | 0.78 |

| 4-(4-Methoxyphenyl)-3-aminopyridin-2(1H)-one | 355 | 460 | 0.70 |

Data derived from studies on related aminopyridinones. researchgate.net

Catalysis and Ligand Design Applications

The nitrogen atoms present in 5-Amino-1-ethyl-1,2-dihydropyridin-2-one make it a candidate for use as a ligand in coordination chemistry and catalysis. drugmoneyart.com Aminopyridines are well-established ligands that can coordinate to a variety of transition metals through the pyridine nitrogen and/or the exocyclic amino nitrogen, forming stable complexes. nih.govvot.plscirp.orgekb.eg

The resulting metal complexes can exhibit catalytic activity in various organic transformations. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by modifying the substituents on the pyridinone ring. Furthermore, the dihydropyridinate anion, formed upon deprotonation, can act as a hydride donor and has been explored in the context of hydride transfer reactions and electrocatalysis. nih.gov The chelation potential of the 5-amino-pyridin-2-one scaffold could be used to stabilize reactive metal centers, enabling challenging catalytic cycles. researchgate.net

As Ligands in Metal-Catalyzed Reactions

There is currently no available research data or published findings on the use of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one as a ligand in metal-catalyzed reactions. The potential for the amino group and the pyridinone oxygen to act as bidentate or monodentate ligands for various transition metals has not been explored in the context of catalysis. Consequently, there are no data tables detailing reaction conditions, yields, or enantioselectivities for any metal-catalyzed transformations employing this compound as a ligand.

Organocatalytic Applications

Similarly, the investigation of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one in the realm of organocatalysis is also an uncharted area of research. The presence of a basic amino group and a hydrogen-bond-accepting carbonyl group within the molecule suggests potential for various modes of organocatalytic activation. However, no studies have been published that utilize this compound as a catalyst for any organic transformation. As a result, there are no research findings or data tables to report on its efficacy, substrate scope, or mechanistic pathways in organocatalysis.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing substituted pyridinones is a paramount goal. Future research is expected to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will shift towards greener alternatives that offer higher atom economy and lower environmental impact.

Key research objectives in this area include:

Catalytic C-H Amination: Direct amination of a precursor ethyl-dihydropyridinone at the C5 position using advanced transition-metal catalysts (e.g., rhodium, palladium, or copper) could provide a more direct and atom-economical route, avoiding the use of nitrating agents and subsequent reduction steps.

Biocatalysis: The use of engineered enzymes, such as aminotransferases or ammonia (B1221849) lyases, could enable highly selective and sustainable synthesis under mild reaction conditions, minimizing the need for protecting groups and reducing solvent usage.

Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods using ball milling techniques could significantly reduce the environmental footprint of the synthesis process. This approach has shown promise for various heterocyclic compounds.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Synthesis | Established and understood methodologies. | Often multi-step, lower atom economy, use of hazardous reagents. |

| Catalytic C-H Amination | High atom economy, fewer synthetic steps. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Scalability, heat management during milling. |

Investigation of Undiscovered Reactivity Patterns

The unique electronic and steric properties conferred by the amino and ethyl groups on the pyridinone core suggest a rich and largely unexplored reactivity profile for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one. Future studies will likely focus on leveraging the nucleophilic amino group and the electron-rich pyridinone ring.

Potential areas of investigation include:

Divergent Synthesis: Using the amino group as a synthetic handle for derivatization through reactions like acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide array of functional groups at the C5 position.

Cycloaddition Reactions: Investigating the diene-like character of the pyridinone ring in Diels-Alder or other pericyclic reactions to construct complex polycyclic scaffolds.

Metal-Catalyzed Cross-Coupling: Employing the pyridinone ring in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, potentially leading to novel conjugated systems.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules, thereby guiding experimental work. For 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, advanced modeling can provide insights that are difficult to obtain through experimentation alone.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To map the electron density distribution, predict sites of electrophilic and nucleophilic attack, and calculate the energies of reaction intermediates and transition states. This can help in rationalizing observed reactivity and predicting the outcomes of new reactions.

Molecular Dynamics (MD) Simulations: To understand the molecule's conformational flexibility and its interactions with solvents or other molecules in a dynamic environment.

Quantitative Structure-Property Relationship (QSPR) Modeling: To build models that correlate structural features of derivatives with their physicochemical properties, aiding in the design of new molecules with desired characteristics for material science applications.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a major trend in modern chemical production. These technologies offer enhanced safety, consistency, and scalability.

Future research in this domain would involve:

Development of Continuous Flow Synthesis: Designing a multi-step flow process where reagents are continuously pumped through reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This could improve yield and purity while minimizing hazardous intermediates.

Automated Reaction Optimization: Utilizing robotic platforms coupled with design of experiment (DoE) software to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and derivatization of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one.

Development of Advanced Analytical Techniques for Trace Analysis (in chemical reactions)

Ensuring the purity and quality of chemical compounds requires sophisticated analytical methods capable of detecting and quantifying trace-level impurities. As synthetic routes become more complex, the need for advanced analytical techniques grows.

Emerging trends applicable to this compound include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR mass spectrometry coupled with liquid chromatography (LC) can be used to identify and quantify previously unknown impurities and reaction byproducts with high mass accuracy.

In-situ Reaction Monitoring: Employing spectroscopic techniques such as Raman or infrared (IR) spectroscopy directly within the reaction vessel (in batch or flow) to monitor the consumption of reactants and the formation of products and intermediates in real-time. This allows for more precise control over the reaction process and a deeper understanding of the reaction kinetics.

Design and Synthesis of New Functional Materials (non-biological applications)

The structural features of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, particularly its conjugated π-system and the presence of heteroatoms, make it an interesting building block for the creation of new functional materials.

Potential non-biological applications to be explored include:

Organic Electronics: Derivatization of the molecule to create larger conjugated systems could lead to new organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or organic light-emitting diodes (OLEDs). The amino and carbonyl groups can serve as anchoring points or electron-donating/withdrawing moieties to tune the electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms can act as ligands to coordinate with metal ions, forming extended one-, two-, or three-dimensional structures. These materials could have applications in gas storage, catalysis, or sensing.

Specialty Polymers: Incorporating the pyridinone moiety into a polymer backbone could impart specific properties such as thermal stability, altered solubility, or the ability to coordinate metal ions.

Q & A

Q. What are the validated synthetic routes for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted pyridine precursors under controlled pH and temperature. For example, analogous pyridin-2-one derivatives are synthesized via cyclization of aminocarbonitrile intermediates in acetic acid at reflux (80–90°C) for 6–8 hours . Optimization of pH (e.g., buffered ammonium acetate at pH 6.5 ) and solvent polarity can mitigate side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound with >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH proton resonance at δ 6.2–6.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 167.1).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimerization common in dihydropyridinones ).

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A validated protocol includes:

- Mobile Phase : 70:30 (v/v) ammonium acetate buffer (pH 6.5, 15.4 g/L ) and acetonitrile.

- Flow Rate : 1.0 mL/min.

- Calibration Curve : Linear range of 0.1–10 µg/mL (R > 0.99).

Advanced Research Questions

Q. How do experimental variables (e.g., solvent, catalyst) affect the tautomeric equilibrium of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one?

- Methodological Answer : Tautomerism between the 1,2-dihydropyridin-2-one and pyridin-2-ol forms can be studied via:

- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH proton broadening at elevated temperatures).

- DFT Calculations : Compare energy differences between tautomers (B3LYP/6-31G* basis set). Polar solvents (e.g., DMSO) stabilize the keto form due to hydrogen-bond acceptor strength .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridinone derivatives?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Use LC-MS to identify trace byproducts (e.g., dimerized or oxidized species).

- Assay Conditions : Standardize cell-based assays with controlled pH (6.5–7.4 ) and temperature (37°C).

- Structural Analogues : Compare activity of 5-Amino-1-ethyl derivatives with fluorinated or methylated analogues (e.g., 6-(1,1-Difluoroethyl)pyridin-2-amine ) to isolate electronic effects.

Q. How can surface adsorption properties of this compound impact its reactivity in heterogeneous catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.